![molecular formula C15H12ClN3O2S B5543375 5-chloro-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile](/img/structure/B5543375.png)
5-chloro-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a specialized chemical structure with potential relevance in various chemical and pharmacological research areas. Its components suggest it might be involved in studies concerning heterocyclic chemistry, the development of pharmaceuticals, or materials science due to the presence of functional groups like nitro, thio, and nitrile.
Synthesis Analysis
Molecular Structure Analysis
Studies on nicotinonitrile derivatives and nicotinamide co-crystals have shed light on the molecular architecture and hydrogen bonding patterns critical for forming stable crystalline structures. These insights are crucial for understanding the 3D arrangement and potential reactivity or interaction sites of similar compounds (Keshab M. Bairagi et al., 2019).
Chemical Reactions and Properties
Research on nitrile ylides and their dimerization highlights the reactivity of nitrile-containing compounds, demonstrating their potential for generating novel heterocyclic structures. This area of study is pertinent for understanding the types of reactions "5-chloro-4,6-dimethyl-2-[(4-nitrobenzyl)thio]nicotinonitrile" might undergo and its chemical properties (S. Fergus et al., 2004).
Physical Properties Analysis
The synthesis and characterization of related nicotinonitrile derivatives offer insights into their physical properties, such as melting points, solubility, and crystalline structure. These properties are essential for predicting the behavior of similar compounds under various conditions (T. N. Ahipa et al., 2014).
Chemical Properties Analysis
The chemical properties of nicotinonitrile derivatives, such as reactivity, stability, and interaction with other molecules, can be inferred from studies on their synthesis, reactions, and potential as pharmaceutical intermediates. For example, research on the synthesis of nicotinonitrile derivatives under solvent-free conditions provides valuable data on their chemical stability and reactivity (A. Hameed et al., 2012).
properties
IUPAC Name |
5-chloro-4,6-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9-13(7-17)15(18-10(2)14(9)16)22-8-11-3-5-12(6-4-11)19(20)21/h3-6H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULIHCRATDVDIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4,6-dimethyl-2-[(4-nitrobenzyl)sulfanyl]pyridine-3-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.